3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent. It has shown significant antibacterial and antifungal activity in vitro.
Biological Studies: The compound is used in molecular docking studies to understand its binding affinities to various proteins.
Industrial Applications: Derivatives of this compound are used in the development of fluorescent compounds, corrosion inhibitors, and photo stabilizers.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole ring is known to bind to proteins, inhibiting their function. This interaction can disrupt bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interfere with enzyme activity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: An aromatic heterocyclic compound with similar structural features.
2-Amino Benzothiazoles: Known for their antibacterial properties.
Piperidine Derivatives: Commonly used in medicinal chemistry for their therapeutic properties.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is unique due to its combination of a benzothiazole ring with a piperidine and pyrrolidine-2,5-dione moiety
Properties
Molecular Formula |
C22H19Cl2N3O2S |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19Cl2N3O2S/c23-14-9-15(24)11-16(10-14)27-20(28)12-18(22(27)29)26-7-5-13(6-8-26)21-25-17-3-1-2-4-19(17)30-21/h1-4,9-11,13,18H,5-8,12H2 |
InChI Key |
IYNMXBSBEXKXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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